molecular formula C23H22N4 B15086605 1-(4-Butylanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile

1-(4-Butylanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile

Cat. No.: B15086605
M. Wt: 354.4 g/mol
InChI Key: BTQDRLOVDCAZNJ-UHFFFAOYSA-N
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Description

1-(4-Butylanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C25H26N4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butylanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the butylanilino and methyl groups. Common reagents used in these reactions include aniline derivatives, alkyl halides, and nitriles. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butylanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like bromine (Br2) and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(4-Butylanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 1-(4-Butylanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Butylanilino)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile
  • 1-(4-Ethylanilino)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile
  • 1-(4-Morpholinyl)-3-propylpyrido(1,2-A)benzimidazole-4-carbonitrile

Uniqueness

1-(4-Butylanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H22N4

Molecular Weight

354.4 g/mol

IUPAC Name

1-(4-butylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C23H22N4/c1-3-4-7-17-10-12-18(13-11-17)25-22-14-16(2)19(15-24)23-26-20-8-5-6-9-21(20)27(22)23/h5-6,8-14,25H,3-4,7H2,1-2H3

InChI Key

BTQDRLOVDCAZNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C

Origin of Product

United States

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